N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Scientific Research Applications
- Recent research has focused on benzothiazole derivatives as potential anti-tubercular agents . These compounds have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis).
- Some 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .
- Benzothiazole derivatives, including those containing the N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) moiety, have been explored for their anticancer activity .
Anti-Tubercular Activity
Topoisomerase I Inhibition
Anticancer Properties
Antibacterial and Antifungal Activity
Anti-Inflammatory and Antidiabetic Effects
One-Pot Synthesis Strategies
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, has been found to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-1, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these molecules
Biochemical Pathways
By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, which can result in reduced inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the inhibition of COX-1, leading to a decrease in the production of prostaglandins . This can result in reduced physiological responses such as inflammation, pain, and fever.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIUNRVCCSWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride |
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